N-Cyanoacetylurethane
Overview
Description
Scientific Research Applications
N-Cyanoacetylurethane has a wide range of applications in scientific research, including:
Safety and Hazards
N-Cyanoacetylurethane is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
N-Cyanoacetylurethane is used in the synthesis of inhibitors targeting the PDZ domain of PICK1 . PICK1 is a protein that plays a significant role in cellular signaling and synaptic plasticity, making it a potential target for treating conditions such as brain ischemia, pain, and addiction illnesses .
Mode of Action
Given its use in the synthesis of inhibitors for the pdz domain of pick1, it can be inferred that it likely interacts with this protein domain to inhibit its function .
Biochemical Pathways
Considering its role in inhibiting the pdz domain of pick1, it can be speculated that it may influence pathways related to synaptic plasticity and cellular signaling .
Result of Action
Given its role in the synthesis of inhibitors for the pdz domain of pick1, it can be inferred that its action may result in the inhibition of this protein domain, potentially affecting cellular signaling and synaptic plasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyanoacetylurethane can be synthesized by reacting acetylurethane with a cyanating agent such as thionyl chloride . The reaction typically involves the following steps:
- Dissolve acetylurethane in an appropriate solvent.
- Add thionyl chloride dropwise to the solution while maintaining a controlled temperature.
- Stir the reaction mixture for a specified period.
- Purify the product through recrystallization or other suitable methods.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then packaged in various sizes, ranging from small laboratory quantities to bulk industrial quantities .
Chemical Reactions Analysis
Types of Reactions: N-Cyanoacetylurethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Acylation Reactions: It is often used as an acylation agent in organic synthesis to introduce cyano functional groups.
Common Reagents and Conditions:
Thionyl Chloride: Used in the synthesis of this compound.
Organic Solvents: Such as dimethyl sulfoxide and methanol, are commonly used in reactions involving this compound.
Major Products Formed:
Ketones and Aldehydes: this compound is primarily used in the synthesis of these compounds.
Comparison with Similar Compounds
- Ethyl N-(2-cyanoacetyl)carbamate
- Cyanoacetylurethan
- N-Carbethoxy-2-cyanoacetamide
- N-(2-cyanoacetyl)-Carbamic acid ethyl ester
Uniqueness: N-Cyanoacetylurethane is unique due to its specific use as an acylation agent in organic synthesis and its role in the synthesis of inhibitors targeting specific domains and enzymes. Its ability to introduce cyano functional groups makes it a valuable compound in various chemical reactions and research applications .
Properties
IUPAC Name |
ethyl N-(2-cyanoacetyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOGVWWWGVFXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216497 | |
Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-04-5 | |
Record name | Ethyl N-(2-cyanoacetyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6629-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyanoacetylethylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyanoacetylurethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyanoacetylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-CYANOACETYLETHYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L18CT33BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary use of N-Cyanoacetylurethane in the context of the provided research papers?
A1: this compound is not studied as a pharmaceutical compound in these papers. Instead, it serves as a key building block for synthesizing various trisubstituted ethylene monomers. These monomers are then copolymerized with styrene to generate novel polymers with potentially enhanced properties [, , , , , , , , ].
Q2: How is this compound modified to create diverse trisubstituted ethylenes?
A2: The synthesis involves a piperidine-catalyzed Knoevenagel condensation reaction. This compound reacts with a variety of ring-substituted benzaldehydes, resulting in the formation of diversely substituted ethyl 2-cyano-1-oxo-3-phenyl-2-propenylcarbamate derivatives. The substituents on the benzaldehyde ultimately dictate the final structure and properties of the resulting trisubstituted ethylene monomer [, , , , , , , , ].
Q3: What analytical techniques are used to characterize this compound and its derivatives?
A3: Researchers employ a combination of techniques to characterize this compound and the synthesized trisubstituted ethylene monomers. These include:
- Elemental Analysis (CHN): Determines the percentage of carbon, hydrogen, and nitrogen, confirming the compound's purity and elemental composition [, , , , , , , , ].
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations [, , , , , , , , ].
- Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H and 13C NMR are utilized to determine the structure and purity of the synthesized compounds [, , , , , , , , ].
Q4: How does the structure of the trisubstituted ethylene monomer affect the properties of the resulting copolymer?
A4: The research demonstrates a clear structure-property relationship. Different substituents on the trisubstituted ethylene monomer influence the reactivity during copolymerization and the final properties of the copolymer. For instance, bulkier substituents can hinder chain mobility, leading to a higher glass transition temperature (Tg) compared to polystyrene [, , , , , , , , ]. The presence of polar groups in the monomer, introduced via specific ring substitutions, also contributes to a higher Tg due to increased dipole-dipole interactions within the polymer chain [, , , , , , , , ].
Q5: What is the significance of the relative reactivity (1/r1) values reported for the trisubstituted ethylene monomers?
A5: The 1/r1 values reflect the reactivity of a specific trisubstituted ethylene monomer (M2) relative to styrene (M1) during copolymerization. A higher 1/r1 value indicates that the monomer is more reactive towards adding to a styrene radical, resulting in a copolymer with a higher proportion of that monomer incorporated into the polymer chain [, , , , , , , , ]. This parameter is crucial for predicting and controlling the composition and ultimately the final properties of the synthesized copolymers.
Q6: What are the potential advantages of the novel copolymers synthesized using this compound derivatives?
A6: While the research focuses on the synthesis and characterization of these novel copolymers, the observed structure-property relationships suggest potential advantages. The ability to tailor the copolymer properties, such as Tg, by manipulating the substituents on the trisubstituted ethylene monomer derived from this compound offers a promising route to develop materials with enhanced thermal properties compared to polystyrene. These materials may find applications in areas that require higher temperature resistance or specific mechanical properties [, , , , , , , , ].
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